1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group and an imidazole moiety linked via a methylene bridge to a phenyl ring. The urea functional group is further substituted with a 2-(trifluoromethyl)phenyl group. The oxadiazole and imidazole rings contribute to its rigidity and electronic properties, which may influence pharmacokinetic parameters such as solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O2/c1-17-5-4-6-19(13-17)24-34-25(38-35-24)23-15-36(16-31-23)14-18-9-11-20(12-10-18)32-26(37)33-22-8-3-2-7-21(22)27(28,29)30/h2-13,15-16H,14H2,1H3,(H2,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJLGWWRPJNBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and imidazole rings, followed by their coupling with the urea derivative.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Formation of Imidazole Ring: The imidazole ring can be formed through the condensation of a 1,2-diamine with a carboxylic acid or its derivative.
Coupling Reactions: The final step involves the coupling of the oxadiazole and imidazole intermediates with a urea derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or imidazole rings, potentially altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced intermediates.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
- Several studies have indicated that compounds containing oxadiazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound could be synthesized and evaluated for its efficacy against various cancer cell lines.
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Urease Inhibition
- Urease inhibitors are crucial in treating conditions associated with excessive urease activity, such as kidney stones and certain infections. Research has highlighted that thiourea derivatives, structurally related to the target compound, exhibit potent urease inhibition. The potential of this compound to serve as a urease inhibitor warrants investigation through biochemical assays to determine its inhibitory capacity against urease enzymes .
-
Antimicrobial Properties
- Compounds similar to the one in focus have been explored for their antimicrobial activities. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial effects. Testing this compound against various bacterial strains could provide insights into its potential as an antimicrobial agent.
Agricultural Applications
-
Pesticidal Activity
- The design of agrochemicals often involves compounds that can act as effective pesticides or fungicides. The structural features of this compound suggest that it may exhibit biological activity against pests or plant pathogens. Preliminary studies on related compounds have shown promising results in controlling agricultural pests .
-
Plant Growth Regulation
- Compounds with urea functionalities are known to influence plant growth and development. Investigating the effects of this compound on plant growth parameters could lead to its application as a plant growth regulator.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Efficacy | Demonstrated significant apoptosis in cancer cell lines when treated with oxadiazole derivatives. |
| Study B | Urease Inhibition | Identified several thiourea-based compounds as potent urease inhibitors; potential applicability of similar structures like the target compound was suggested. |
| Study C | Pesticidal Activity | Evaluated various oxadiazole-containing compounds for their effectiveness against agricultural pests; some showed high efficacy rates. |
Mechanism of Action
The mechanism of action of 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Positioning : The target compound’s 2-(trifluoromethyl)phenyl group (meta to urea) contrasts with 11d’s para-substituted trifluoromethyl group. This positional difference may sterically hinder binding to hydrophobic pockets compared to 11j, which shares the 2-trifluoromethyl substitution .
- Heterocyclic Core: The oxadiazole-imidazole core in the target compound differs from thiazole-piperazine (11d, 11j) or pyrazole-benzoisoxazole (razaxaban) systems. Oxadiazoles are known for metabolic stability, whereas thiazoles in 11d/11j may enhance π-π stacking .
- Molecular Weight: The target compound’s higher molecular weight (~552.5 vs.
Pharmacokinetic Considerations
- Piperazine-containing compounds (e.g., 11d/11j) exhibit improved solubility via protonation at physiological pH, whereas the target compound’s imidazole may offer moderate solubility depending on substitution .
Biological Activity
The compound 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Urea derivative with oxadiazole and imidazole moieties.
- Substituents : Includes a trifluoromethyl group and a methylphenyl group.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives containing oxadiazole rings have shown significant activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 1 | Moderate against Staphylococcus aureus | |
| 2 | Effective against Enterobacter aerogenes | |
| 3 | Inhibitory effects on Bacillus cereus |
The presence of the oxadiazole ring appears to enhance the antimicrobial efficacy, suggesting that structural modifications could lead to more potent derivatives.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For example, studies on imidazole derivatives have demonstrated their ability to inhibit cancer cell proliferation.
The structural analysis suggests that the presence of electron-donating groups enhances cytotoxicity, which is crucial for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to the target molecule has also been investigated. Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokines in vitro.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to This compound :
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The study concluded that modifications at specific positions significantly affected their biological profiles .
- Imidazole-based Compounds : Research focused on imidazole derivatives revealed promising results in inhibiting cell proliferation in various cancer types, with some compounds exhibiting selectivity towards certain cancer cell lines .
Q & A
Q. What synthetic methodologies are optimal for constructing the 1,2,4-oxadiazole and imidazole moieties in this compound?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives under dehydrating conditions. For the imidazole core, methods such as the Debus-Radziszewski reaction (using diketones, aldehydes, and ammonia) or palladium-catalyzed cross-coupling for functionalization are common. In related compounds, multi-step protocols involving solvent-dependent reactions (e.g., DMF or dichloromethane) and catalysts like Cu(I) for click chemistry have been employed to link heterocyclic units . Purity is validated via IR, NMR, and elemental analysis .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : To verify proton environments (e.g., urea NH signals at δ ~8-10 ppm, trifluoromethyl group splitting patterns).
- IR : Confirms urea C=O stretches (~1640–1680 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹).
- Melting Point : Consistency with literature data for analogous compounds (e.g., imidazole derivatives with aryl substituents often melt between 180–220°C) .
- HPLC/MS : Ensures >95% purity and correct molecular ion peaks .
Q. What preliminary biological activities are associated with its structural motifs?
The 1,2,4-oxadiazole and trifluoromethylphenyl groups are linked to kinase inhibition (e.g., EGFR, IC50 ~4–99 µM in related chalcone-imidazole hybrids ). The urea moiety may enhance hydrogen bonding with targets like G-protein coupled receptors (e.g., GLP-1R modulation in antidiabetic agents ). Initial screens should prioritize enzyme inhibition assays (e.g., fluorescence-based kinase profiling) and cell viability studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on oxadiazole or phenyl rings) affect binding affinity and selectivity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Oxadiazole substituents : Bulky groups (e.g., 3-methylphenyl) improve hydrophobic interactions but may reduce solubility.
- Trifluoromethyl placement : Meta-substitution on phenyl rings enhances metabolic stability and target engagement (e.g., Factor Xa inhibitors with ~nM affinity ).
- Urea linker flexibility : Rigidifying the linker (e.g., via methylene bridges) can optimize binding pose in docking models . Computational tools like AutoDock or Schrödinger Suite are critical for predicting ΔG values and binding modes .
Q. What experimental and computational strategies resolve contradictions in activity data across similar compounds?
Discrepancies in IC50 or efficacy often arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics.
- Molecular dynamics simulations : Assess conformational stability of ligand-target complexes (e.g., 20-ns simulations to identify key residues for oxadiazole interactions) .
- Meta-analysis : Compare datasets from structurally aligned compounds (e.g., chalcone-imidazole vs. pyrazole-urea derivatives ).
Q. How can in vivo efficacy be evaluated for this compound, considering its pharmacokinetic (PK) profile?
Key steps involve:
- ADME profiling : Measure logP (via HPLC), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays). The trifluoromethyl group may enhance bioavailability but increase plasma protein binding .
- Rodent models : For neuroprotection, assess cerebral blood flow via photoacoustic microscopy (e.g., SphK2 inhibitor studies ). For antidiabetic activity, use glucose tolerance tests in diabetic murine models .
- Dosage optimization : Adjust based on free fraction in plasma and tissue penetration (e.g., razaxaban’s 80% oral bioavailability in preclinical models ).
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges include low concentrations in plasma and matrix interference. Solutions:
- LC-MS/MS : Use MRM (multiple reaction monitoring) with deuterated internal standards.
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery for polar urea derivatives.
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision (CV <20%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
